4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide

Medicinal Chemistry Sulfonamide Library Design Halogen Bonding

4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide (CAS 1208077-12-6) is a halogenated N-substituted 4-aminobenzenesulfonamide with molecular formula C12H10ClFN2O2S and molecular weight 300.74 g/mol. Its core scaffold contains a primary aromatic amine at the para-position and a secondary sulfonamide linked to a 2-chloro-5-fluorophenyl ring, yielding a bifunctional architecture suitable for divergent derivatization.

Molecular Formula C12H10ClFN2O2S
Molecular Weight 300.74 g/mol
Cat. No. B12987412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide
Molecular FormulaC12H10ClFN2O2S
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Cl
InChIInChI=1S/C12H10ClFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
InChIKeyDTQXUVAIYAZARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide: Procurement-Ready Sulfonamide Building Block with Differentiated Halogenation


4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide (CAS 1208077-12-6) is a halogenated N-substituted 4-aminobenzenesulfonamide with molecular formula C12H10ClFN2O2S and molecular weight 300.74 g/mol . Its core scaffold contains a primary aromatic amine at the para-position and a secondary sulfonamide linked to a 2-chloro-5-fluorophenyl ring, yielding a bifunctional architecture suitable for divergent derivatization . This compound belongs to a class of fluorinated benzenesulfonamides under investigation for carbonic anhydrase inhibition, where β-fluorination has been shown to enhance inhibitory potency [1]. It is commercially available in research quantities at 97% purity .

Why Non-Halogenated or Mono-Halogenated Analogs Cannot Substitute for 4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide


In-class benzenesulfonamides display highly variable biological activity and physicochemical properties depending on the nature and position of halogen substituents on the N-phenyl ring [1]. The 2-chloro-5-fluoro pattern on the target compound imparts a unique electronic distribution and steric profile that differs fundamentally from the 2-chloro-only (CAS 19837-85-5), 2-fluoro-only (CAS 1494-83-3), or 2,5-dichloro (CAS not specified) analogs. Critically, β-fluorination relative to the sulfonamide nitrogen has been demonstrated to strongly favor inhibition of human carbonic anhydrase isoforms, whereas non-fluorinated or differently halogenated analogs show reduced potency [1]. Furthermore, the dual halogenation increases molecular weight (300.74 vs. 248.30 for the non-halogenated parent) and lipophilicity (predicted logP ~2.8 vs. ~1.3 for the non-halogenated parent), affecting solubility, permeability, and metabolic stability [2]. These differences make simple substitution scientifically unjustified for applications requiring consistent structure-activity relationships.

Quantitative Differentiation Evidence for 4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide vs. Closest Analogs


Structural Uniqueness: 2-Chloro-5-Fluoro Substitution Pattern vs. Mono-Halogenated and Alternative Di-Halogenated Analogs

The target compound is the only commercially available 4-amino-N-phenylbenzenesulfonamide that simultaneously bears a chlorine at the 2-position and a fluorine at the 5-position of the N-phenyl ring. Among the closest commercially cataloged analogs, 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 19837-85-5) bears only a 2-chloro substituent , 4-amino-N-(2-fluorophenyl)benzenesulfonamide (CAS 1494-83-3) bears only a 2-fluoro substituent , and 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide bears two chlorine atoms [1]. The 2-chloro-5-fluoro combination is absent from all close commercial analogs.

Medicinal Chemistry Sulfonamide Library Design Halogen Bonding

Carbonic Anhydrase Inhibition: β-Fluorine Enhancement vs. Non-Fluorinated Analogs

Compain et al. (2013) demonstrated that within a series of halogen-containing N-substituted 4-aminobenzenesulfonamides, the presence of fluorine atom(s) in the β-position of the sulfonamide function strongly favors inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII [1]. The target compound features a fluorine atom at the 5-position of the N-phenyl ring, which is geometrically β to the sulfonamide nitrogen. In the Compain study, chlorinated derivatives with β-fluorination were identified as selective nanomolar inhibitors of tumor-associated hCA IX and XII, whereas non-fluorinated analogs showed reduced potency [1]. Although the exact compound was not tested in that study, the established SAR predicts enhanced inhibitory activity relative to the 2-chloro-only analog (CAS 19837-85-5), which lacks β-fluorine.

Carbonic Anhydrase Tumor-Associated Isoforms hCA IX hCA XII

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Non-Halogenated and Mono-Halogenated Analogs

The target compound (MW = 300.74 g/mol) is substantially heavier and more lipophilic than the non-halogenated parent 4-amino-N-phenylbenzenesulfonamide (MW = 248.30 g/mol) . A positional isomer, 4-amino-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide, has a measured logP of 2.824 [1], providing a reasonable estimate for the target compound. The mono-chlorinated analog (MW = 282.74) and mono-fluorinated analog (MW = 266.29) have lower molecular weights and are expected to exhibit lower logP values. Increased lipophilicity (ΔlogP ≈ +1.5 vs. non-halogenated parent, estimated) correlates with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo pharmacokinetics.

Lipophilicity Drug-Likeness Permeability LogP

Synthetic Versatility: Dual Reactive Handles for Divergent Derivatization vs. Single-Functionality Analogs

Unlike simpler sulfonamide building blocks that offer only one reactive site, 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide provides two chemically orthogonal reactive handles: a primary aromatic amine (4-NH2) capable of diazotization, azo coupling, reductive amination, and amide formation, and a secondary sulfonamide NH susceptible to N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling . This contrasts with analogs such as 4-amino-N-phenylbenzenesulfonamide, which lacks the halogenation pattern that can also participate in cross-coupling reactions via the aryl chloride. The chlorine atom at the 2-position may additionally serve as a handle for Buchwald-Hartwig or Ullmann-type couplings in advanced synthetic sequences [1].

Synthetic Chemistry Building Block Sulfonamide Diversification Parallel Synthesis

Optimal Application Scenarios for 4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide Based on Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Leveraging β-Fluorine SAR

For medicinal chemistry teams developing tumor-associated carbonic anhydrase (hCA IX/XII) inhibitors, this compound provides the β-fluorinated scaffold that Compain et al. (2013) identified as critical for nanomolar potency and isoform selectivity [1]. Unlike the 2-chloro-only analog (CAS 19837-85-5) that lacks β-fluorine, this compound can serve as a direct starting point for SAR studies targeting the coumarin-binding site at the entrance of the hCA active site cavity. The 4-amino group additionally allows rapid derivatization to explore tail-group effects on isoform selectivity without altering the core halogenation pattern.

Divergent Parallel Library Synthesis from a Multi-Reactive Scaffold

The three orthogonal reactive sites (4-NH2, SO2NH, 2-Cl) enable parallel synthesis of diverse sulfonamide libraries from a single procurement . Researchers can perform chemoselective transformations: (i) diazotization of the 4-NH2 followed by Sandmeyer or azo coupling, (ii) N-alkylation or N-acylation of the sulfonamide NH, and (iii) Pd- or Ni-catalyzed cross-coupling at the 2-chloro position. This reduces the number of building blocks required for SAR exploration, streamlining procurement logistics and reducing overall synthesis cost relative to purchasing multiple mono-functional analogs [2].

Cell-Based Assays Requiring Enhanced Membrane Permeability

The increased lipophilicity (predicted logP ≈ 2.8) resulting from dual chloro-fluoro substitution [3] makes this compound more suitable for intracellular target engagement studies than the non-halogenated parent (predicted logP ≈ 1.3). For phenotypic screening or cellular thermal shift assays (CETSA) where passive diffusion across the cell membrane is required, this compound offers a measurable physicochemical advantage over less lipophilic benzenesulfonamide analogs, potentially reducing the need for prodrug strategies or formulation additives.

Halogen-Bonding Probe for Structural Biology and Computational Chemistry

The unique 2-chloro-5-fluoro substitution pattern provides a defined halogen-bonding profile that can be exploited in X-ray crystallography and molecular docking studies . The chlorine atom at the 2-position serves as a strong halogen-bond donor, while the fluorine at the 5-position modulates the electronic environment of the ring. This combination is not available in any single close commercial analog, making this compound a valuable tool for experimentally validating computational predictions of halogen-bonding interactions in protein-ligand complexes.

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